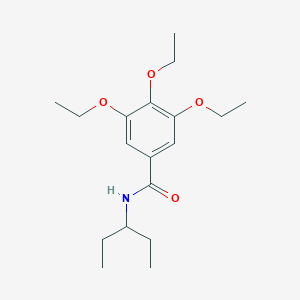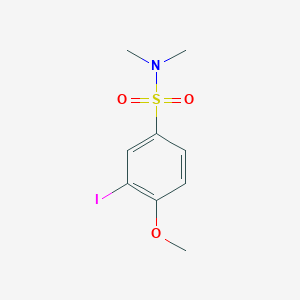
3,4,5-triethoxy-N-(1-ethylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-(1-ethylpropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as TEPPB and has become a popular research topic in recent years due to its potential therapeutic applications.
作用機序
The mechanism of action of TEPPB is not fully understood, but it is believed to act on the adenosine A2A receptor. This receptor is involved in various physiological processes, including inflammation and neuroprotection. By modulating the activity of this receptor, TEPPB may be able to reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
TEPPB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TEPPB can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, TEPPB has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species. In animal studies, TEPPB has been shown to improve cognitive function and reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using TEPPB in lab experiments is its relatively low toxicity. In vitro studies have shown that TEPPB is not cytotoxic at concentrations up to 100 μM. Additionally, TEPPB is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of TEPPB is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
TEPPB has shown promising results in various preclinical studies, but more research is needed to fully understand its potential therapeutic applications. Some future directions for research include:
1. Investigating the efficacy of TEPPB in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
2. Studying the potential anticancer properties of TEPPB in various cancer cell lines.
3. Exploring the mechanism of action of TEPPB and its effects on the adenosine A2A receptor.
4. Developing more water-soluble derivatives of TEPPB to improve its solubility in aqueous solutions.
5. Investigating the potential side effects of TEPPB in animal models to ensure its safety for human use.
Conclusion
TEPPB is a promising chemical compound that has shown potential therapeutic applications in various preclinical studies. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative disorders, while its anticancer properties make it a potential treatment option for various types of cancer. Further research is needed to fully understand the potential of TEPPB and its mechanism of action.
合成法
The synthesis of TEPPB involves the reaction of 3,4,5-trihydroxybenzoic acid with 1-ethylpropylamine and ethyl iodide. The reaction takes place in the presence of a base such as potassium carbonate and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain TEPPB in its pure form.
科学的研究の応用
TEPPB has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, TEPPB has been shown to have anticancer properties, making it a potential treatment option for various types of cancer.
特性
IUPAC Name |
3,4,5-triethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-6-14(7-2)19-18(20)13-11-15(21-8-3)17(23-10-5)16(12-13)22-9-4/h11-12,14H,6-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZBBBJVZGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)


![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)


![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)
![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)
![3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5712034.png)
